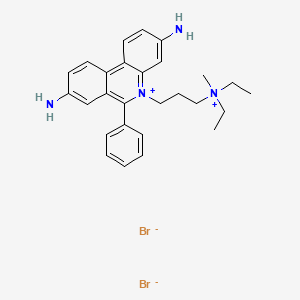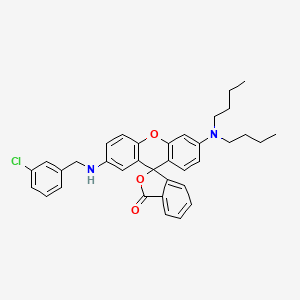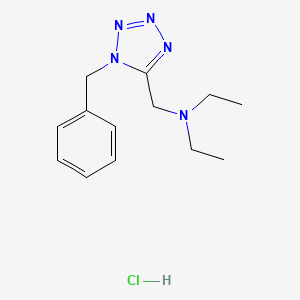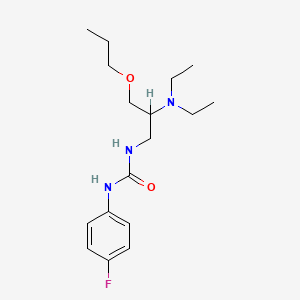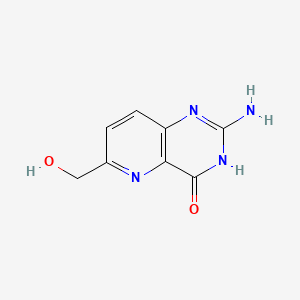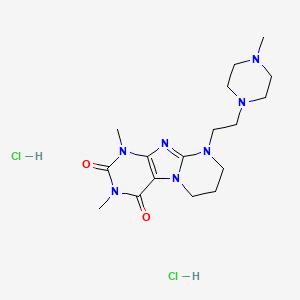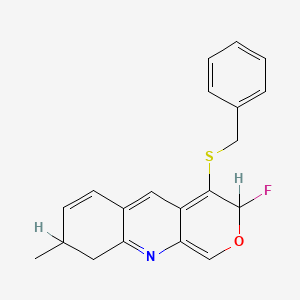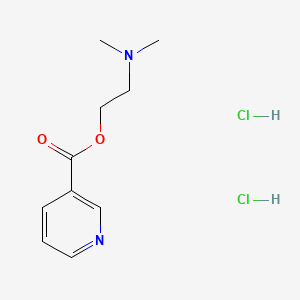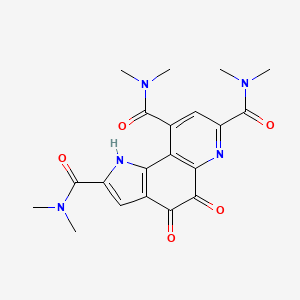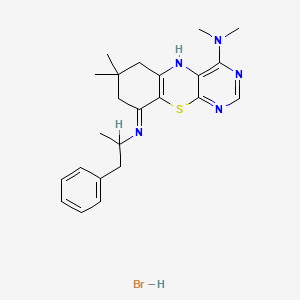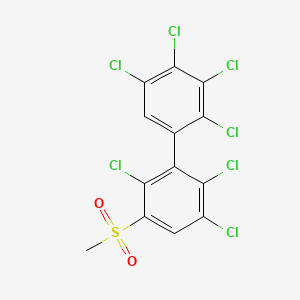
2,2',3',4',5,5',6-Heptachloro-3-methylsulfonylbiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl is a polychlorinated biphenyl (PCB) derivative. It is characterized by the presence of seven chlorine atoms and a methylsulfonyl group attached to a biphenyl structure. This compound is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl typically involves the chlorination of biphenyl compounds followed by the introduction of a methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methylsulfonyl group is then introduced through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反应分析
Types of Reactions
2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Nucleophiles such as sodium hydroxide or ammonia under elevated temperatures.
Major Products Formed
Oxidation: Hydroxylated biphenyls.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyls with various functional groups replacing chlorine atoms.
科学研究应用
2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of PCBs.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its impact on human health.
Industry: Utilized in the development of materials with specific chemical properties, such as flame retardants.
作用机制
The mechanism of action of 2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in altered gene expression and disruption of normal cellular functions. The compound’s high affinity for lipid-rich tissues also contributes to its bioaccumulation and persistence in living organisms.
相似化合物的比较
Similar Compounds
2,2’,4’,5,5’,6-Hexachloro-3-methylsulfonylbiphenyl: Similar structure but with one less chlorine atom.
2,2’,3,4’,5,5’,6-Heptachlorobiphenyl: Lacks the methylsulfonyl group.
2,2’,3,4,5,6’-Hexachlorobiphenyl: Different chlorine substitution pattern.
Uniqueness
2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl is unique due to its specific chlorine substitution pattern and the presence of a methylsulfonyl group. This combination of features contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
153310-27-1 |
|---|---|
分子式 |
C13H5Cl7O2S |
分子量 |
473.4 g/mol |
IUPAC 名称 |
1,2,3,4-tetrachloro-5-(2,3,6-trichloro-5-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H5Cl7O2S/c1-23(21,22)7-3-6(15)10(17)8(12(7)19)4-2-5(14)11(18)13(20)9(4)16/h2-3H,1H3 |
InChI 键 |
FMSIXFJPPLDDRH-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


